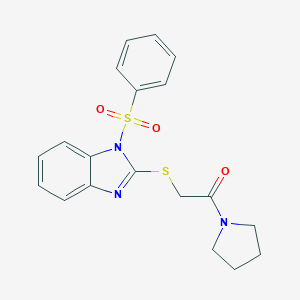
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide, commonly known as MDB or Methylenedioxybenzamide, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 231.26 g/mol.
作用機序
MDB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes. By inhibiting these enzymes, MDB reduces inflammation and pain. MDB also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
MDB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of fever. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
MDB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also soluble in organic solvents, making it easy to work with in the lab. However, MDB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals in experiments. It is also relatively expensive compared to other compounds that have similar effects.
将来の方向性
There are several potential future directions for research on MDB. One direction is to study its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, but more research is needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models, but more research is needed to determine its effectiveness in humans. Finally, more research is needed to determine the safety and efficacy of MDB in humans. Clinical trials are needed to determine its potential as a therapeutic agent for various conditions.
合成法
MDB can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylbenzoic acid with 1,3-benzodioxole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield MDB. Other methods include the reaction of 3,5-dimethylbenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.
科学的研究の応用
MDB has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-10-5-11(2)7-12(6-10)16(18)17-13-3-4-14-15(8-13)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChIキー |
MGAVUSXOADPWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270112.png)
![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)


![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270121.png)
![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)


![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)

![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)